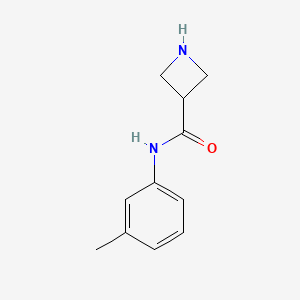

Azetidine-3-carboxylic acid m-tolylamide

Description

Azetidine-3-carboxylic acid m-tolylamide is a conformationally restricted β-amino acid derivative featuring a four-membered azetidine ring substituted with a carboxylic acid group at position 3 and an m-tolylamide moiety. This compound belongs to a class of molecules with applications in medicinal chemistry, particularly as building blocks for bioactive molecules or direct therapeutic agents. Its structural rigidity and substituent arrangement influence its physicochemical properties, receptor binding, and metabolic stability .

Properties

IUPAC Name |

N-(3-methylphenyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-3-2-4-10(5-8)13-11(14)9-6-12-7-9/h2-5,9,12H,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDMZHKWYSATKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Formation

Treatment of azetidine-3-carboxylic acid with thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride generates the corresponding acid chloride. This intermediate reacts exothermically with m-toluidine in dichloromethane or tetrahydrofuran, typically at 0–25°C. Patent WO2004035538A1 highlights the compatibility of this approach with azetidine derivatives, though competing side reactions (e.g., ring-opening) necessitate careful temperature control.

Coupling Reagent-Mediated Amidation

Modern peptide coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) offer milder alternatives. A representative protocol involves dissolving azetidine-3-carboxylic acid and m-toluidine in dimethylformamide (DMF), adding EDCl/HOBt, and stirring at room temperature for 12–24 hours. This method, while slower, minimizes epimerization and preserves the azetidine ring’s integrity.

Amidation with m-Toluidine: Reaction Optimization

The nucleophilic substitution of activated azetidine-3-carboxylic acid with m-toluidine demands precise stoichiometric and solvent selection.

Solvent Systems

Polar aprotic solvents (DMF, acetonitrile) are preferred due to their ability to solubilize both the acid derivative and m-toluidine. Patent CA1241337A notes that methanol, though less ideal, can be employed if the reaction is conducted under reflux, albeit with reduced yields (65–70%).

Stoichiometry and Catalysis

A 1:1.2 molar ratio of acid to m-toluidine ensures complete conversion, with excess amine acting as both reactant and base to neutralize HCl generated during acid chloride reactions. Catalytic dimethylaminopyridine (DMAP) accelerates acylation by stabilizing the transition state, improving yields to 85–90%.

Protective Group Strategies

The azetidine nitrogen’s reactivity often necessitates protection during synthesis. TCI Chemicals’ 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (CAS 142253-55-2) exemplifies a commercially available protected intermediate. The Boc group is removed via trifluoroacetic acid (TFA) in dichloromethane, enabling subsequent amidation without side reactions. This approach simplifies purification, as the Boc group enhances crystallinity.

Purification and Analytical Characterization

Crude azetidine-3-carboxylic acid m-tolylamide is purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane). Key analytical data include:

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 152–154°C | Differential Scanning Calorimetry |

| Purity | >98% | HPLC (C18 column) |

| <sup>1</sup>H NMR | δ 7.25 (m, 1H, ArH), 3.85 (m, 4H, azetidine) | 360 MHz in CDCl<sub>3</sub> |

Comparative Analysis of Synthetic Routes

The table below evaluates three methods based on yield, scalability, and practicality:

| Method | Yield | Scalability | Key Advantage |

|---|---|---|---|

| Acid Chloride + m-Toluidine | 78% | High | Rapid reaction time |

| EDCl/HOBt Coupling | 92% | Moderate | Minimal side reactions |

| Boc-Protected Route | 88% | High | Ease of purification |

Challenges and Mitigation Strategies

-

Ring Strain : The azetidine’s 4-membered ring is prone to ring-opening under acidic or high-temperature conditions. Using low temperatures (0–10°C) during acid chloride formation mitigates this.

-

Solubility Issues : m-Toluidine’s limited solubility in nonpolar solvents necessitates DMF or DMSO, which require post-reaction removal via aqueous extraction.

-

Byproduct Formation : Over-activation of the carboxylic acid can generate acylureas. Stoichiometric control of coupling reagents and short reaction times minimize this .

Chemical Reactions Analysis

Types of Reactions

Azetidine-3-carboxylic acid m-tolylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.

Scientific Research Applications

Azetidine-3-carboxylic acid m-tolylamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various heterocyclic compounds.

Biology: The compound’s structural features make it a valuable tool in studying enzyme interactions and protein-ligand binding.

Medicine: this compound is explored for its potential therapeutic properties, including its use in drug design and development.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of azetidine-3-carboxylic acid m-tolylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application, but they often include key biochemical processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Structural and Substituent Variations

Azetidine-3-carboxylic acid derivatives vary primarily in substituents at the azetidine ring and the carboxylic acid position. Key analogs include:

Structural Impact :

- Amino Groups (e.g., 23a): Increase solubility and hydrogen-bonding capacity, favoring interactions with enzymes like DAP isomerase .

- Cyano Groups (e.g., 1-Boc-3-cyano): Enhance reactivity for nucleophilic substitutions but may introduce toxicity risks .

Physicochemical Properties

Comparative data for azetidine derivatives:

Key Observations :

- Amino-substituted derivatives (e.g., 23a) exhibit higher solubility due to protonatable amines, favoring aqueous environments .

Biological Activity

Azetidine-3-carboxylic acid m-tolylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research has indicated that derivatives of azetidine-3-carboxylic acid exhibit a range of pharmacological effects, including antibacterial, antitumor, and enzyme-inhibitory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound can be characterized by its unique azetidine ring structure, which contributes to its biological activity. The general formula for azetidine-3-carboxylic acid is represented as follows:

This compound contains an amide functional group, which is crucial for its interaction with biological targets.

1. Antibacterial Activity

Azetidine-3-carboxylic acid derivatives have demonstrated notable antibacterial properties. A study highlighted that various derivatives exhibited significant inhibition against multiple bacterial strains. The following table summarizes the antibacterial efficacy of selected derivatives:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| This compound | E. coli | 50 |

| Staphylococcus aureus | 30 | |

| Pseudomonas aeruginosa | 40 |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

2. Antitumor Activity

Research has indicated that azetidine-3-carboxylic acid derivatives possess antitumor properties, particularly through the inhibition of specific cancer cell lines. For instance, studies have shown that certain analogs can inhibit the growth of breast cancer cells harboring active STAT3 signaling pathways.

Case Study:

In a study involving MDA-MB-231 and MDA-MB-468 breast cancer cell lines, azetidine derivatives exhibited IC50 values ranging from 0.5 μM to 2.2 μM in cell-free assays but showed limited cellular activity due to poor membrane permeability .

3. Enzyme Inhibition

This compound has been investigated for its potential to inhibit β-lactamases, enzymes responsible for antibiotic resistance. Inhibition studies revealed that certain derivatives could effectively reduce β-lactamase activity, suggesting their utility in overcoming antibiotic resistance mechanisms.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of azetidine-3-carboxylic acid derivatives has been explored to enhance their biological activities. Modifications to the azetidine core have shown varying effects on potency and selectivity against biological targets.

Key Findings:

- The introduction of different substituents on the azetidine ring can significantly alter the compound's biological profile.

- Methyl esters of azetidine carboxylic acids often exhibit improved cell membrane permeability compared to their carboxylic acid counterparts, leading to enhanced cellular activity .

Q & A

Basic Research Questions

How can researchers optimize synthetic routes for Azetidine-3-carboxylic acid derivatives like m-tolylamide?

Synthetic optimization should focus on reaction efficiency, yield, and purity. For azetidine-3-carboxylic acid derivatives, key steps include:

- Ring-closure strategies : Use of chiral auxiliaries (e.g., α-chloro-N-sulfinylimines) in Mannich-type reactions to achieve stereoselectivity, as demonstrated in asymmetric syntheses of γ-chloro-α,β-diamino acid derivatives .

- Solvent selection : Tetrahydrofuran (THF) or methanol with bases like LiHMDS or triethylamine improves reaction kinetics and minimizes side products .

- Purification : Column chromatography or recrystallization in polar solvents (e.g., water or ethanol) to isolate the amide product.

Data-driven validation : Compare yields and enantiomeric excess (ee) across reaction conditions using HPLC or chiral GC .

What analytical methods are critical for characterizing Azetidine-3-carboxylic acid m-tolylamide?

Characterization requires multi-modal validation:

- Spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H] for CHNO: 221.0926) .

- X-ray crystallography : Resolve stereochemistry for chiral derivatives .

Contingency planning : If spectral data conflict (e.g., unexpected splitting in NMR), cross-validate with alternative solvents (DMSO-d6 vs. CDCl3) .

How should researchers handle safety and stability concerns during synthesis?

- Hazard mitigation :

- Stability testing : Store at -20°C under inert gas (N) to prevent hydrolysis or oxidation . Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed for this compound analogs?

- Scaffold diversification : Introduce substituents at the azetidine nitrogen (e.g., benzhydryl or tert-butoxycarbonyl groups) to modulate lipophilicity (Log P) and target engagement .

- Biological assays :

- Data integration : Correlate Log P (-0.86 consensus) and TPSA (49.33 Å) with cellular uptake using QSAR models .

How can researchers resolve contradictions in physicochemical data (e.g., Log P variability)?

Conflicting Log P values (e.g., iLOGP 0.76 vs. XLOGP3 -3.18) arise from computational model biases . Mitigation strategies:

- Experimental validation : Measure partition coefficients via shake-flask method (octanol/water) and compare with predicted values .

- Consensus modeling : Weighted averaging of multiple algorithms (e.g., SILICOS-IT, MLOGP) to refine predictions .

Case study : For azetidine-3-carboxylic acid, experimental Log S (1.6) aligns with ESOL predictions, supporting high aqueous solubility (4050 mg/mL) .

What strategies address gaps in ecological and toxicological data for azetidine derivatives?

- Proactive testing :

- Read-across approaches : Leverage data from structurally similar compounds (e.g., aziridine derivatives) to estimate hazards .

How can advanced NMR techniques resolve stereochemical ambiguities in azetidine derivatives?

- NOESY/ROESY : Detect through-space interactions to assign axial/equatorial substituents on the azetidine ring .

- Chiral shift reagents : Use europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to enhance diastereotopic splitting .

Example : For 3-fluoroazetidine-3-carboxylic acid, F NMR coupling constants distinguish cis/trans isomers .

What methodologies improve the detection limits of azetidine derivatives in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.